molecular formula C22H22N2O3 B267395 N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide

N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide

Cat. No. B267395
M. Wt: 362.4 g/mol
InChI Key: WOFRLCNAPFDOTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide, also known as MEN-1, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MEN-1 has been found to exhibit anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer therapy.

Mechanism of Action

N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide works by inhibiting the activity of histone deacetylase (HDAC), which is an enzyme that plays a role in regulating gene expression. HDAC inhibitors have been found to have anti-tumor effects, and N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide is no exception. By inhibiting HDAC activity, N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide is able to induce changes in gene expression that lead to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide has also been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide is its specificity for HDAC inhibition. This means that it is less likely to have off-target effects that could lead to unwanted side effects. Additionally, N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide has been found to be effective at relatively low concentrations, which could make it a cost-effective option for cancer therapy. However, one of the limitations of N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide is that it has poor solubility in water, which could make it difficult to administer in a clinical setting.

Future Directions

There are many potential future directions for research on N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide. One area of interest is the development of new formulations that could improve its solubility and bioavailability. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide in cancer therapy. Finally, there is a need for more research on the potential use of N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide in the treatment of other diseases, such as inflammatory disorders and infections.

Synthesis Methods

The synthesis of N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide involves a multi-step process that includes the reaction of 1-naphthylacetic acid with thionyl chloride to form 1-naphthylacetyl chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of sodium acetate and acetic anhydride to form N-(1-naphthylacetyl)-4-aminobenzamide. Finally, the methoxyethyl group is introduced using sodium hydride and 2-methoxyethanol to form N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide.

Scientific Research Applications

N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.

properties

Product Name

N-(2-methoxyethyl)-4-[(1-naphthylacetyl)amino]benzamide

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-[(2-naphthalen-1-ylacetyl)amino]benzamide

InChI

InChI=1S/C22H22N2O3/c1-27-14-13-23-22(26)17-9-11-19(12-10-17)24-21(25)15-18-7-4-6-16-5-2-3-8-20(16)18/h2-12H,13-15H2,1H3,(H,23,26)(H,24,25)

InChI Key

WOFRLCNAPFDOTR-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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